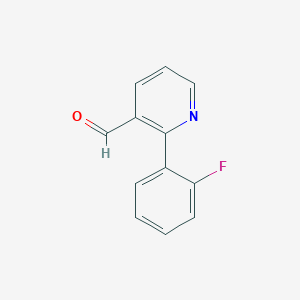
2'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine
Descripción general
Descripción
2’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is an organic compound characterized by the presence of fluorine and trifluoromethoxy groups. These functional groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications. The compound’s structure consists of a biphenyl core with a fluoro substituent at the 2’ position and a trifluoromethoxy group at the 3 position, along with an amine group at the 4 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The presence of fluorine and trifluoromethoxy groups allows for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
2’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine has a wide range of applications in scientific research:
Biology: It serves as a probe in biological studies to investigate the effects of fluorine and trifluoromethoxy groups on biological systems.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 2’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. These interactions can modulate various biological pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)benzylamine
- Trifluoromethylpyridines
Comparison: Compared to similar compounds, 2’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is unique due to the combination of its functional groups. The trifluoromethoxy group imparts distinct electronic properties, while the fluoro substituent enhances its reactivity and stability. These characteristics make it particularly valuable in applications where other similar compounds may not perform as effectively .
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-10-4-2-1-3-9(10)8-5-6-11(18)12(7-8)19-13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFAEDYTPXZEPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-Fluoro-2-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7837850.png)









